molecular formula C20H27ClN2 B6352130 N-Benzyl-N-(2-phenylethyl)piperidin-4-amine hydrochloride CAS No. 1609406-75-8

N-Benzyl-N-(2-phenylethyl)piperidin-4-amine hydrochloride

Cat. No.: B6352130
CAS No.: 1609406-75-8
M. Wt: 330.9 g/mol
InChI Key: NDMDZZSOQMIKNR-UHFFFAOYSA-N
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Description

N-Benzyl-N-(2-phenylethyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C20H26N2·HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(2-phenylethyl)piperidin-4-amine hydrochloride typically involves the reaction of N-benzyl-4-piperidone with 2-phenylethylamine under specific conditions. One common method involves the use of a reducing agent such as sodium borohydride to facilitate the reduction of the imine intermediate formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(2-phenylethyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines .

Scientific Research Applications

N-Benzyl-N-(2-phenylethyl)piperidin-4-amine hydrochloride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Benzyl-N-(2-phenylethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-(2-phenylethyl)piperidin-4-amine: The base form without the hydrochloride salt.

    N-Phenyl-N-(2-phenylethyl)piperidin-4-amine: A similar compound with a phenyl group instead of a benzyl group.

    N-Benzyl-N-(2-phenylethyl)piperidin-4-yl acetate: A derivative with an acetate group.

Uniqueness

N-Benzyl-N-(2-phenylethyl)piperidin-4-amine hydrochloride is unique due to its specific combination of benzyl and phenylethyl groups attached to the piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-benzyl-N-(2-phenylethyl)piperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2.ClH/c1-3-7-18(8-4-1)13-16-22(20-11-14-21-15-12-20)17-19-9-5-2-6-10-19;/h1-10,20-21H,11-17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMDZZSOQMIKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1559059-76-5
Record name 4-Piperidinamine, N-(2-phenylethyl)-N-(phenylmethyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1559059-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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